2-Chloro-4-piperidin-1-ylphenol
Description
2-Chloro-4-piperidin-1-ylphenol is a halogenated phenolic compound featuring a piperidine substituent at the para position relative to the hydroxyl group and a chlorine atom at the ortho position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug design. Synthetic routes for this compound typically involve nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, as seen in analogous chlorinated phenol derivatives .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-piperidin-1-ylphenol |
InChI |
InChI=1S/C11H14ClNO/c12-10-8-9(4-5-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2 |
InChI Key |
CAFASNUBRTWCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-piperidin-1-ylphenol typically involves the reaction of 2-chlorophenol with piperidine under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the phenol and the piperidine ring . The reaction conditions often require a controlled temperature and the presence of a base to neutralize the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperidin-1-ylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or modify the piperidine ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Chloro-4-piperidin-1-ylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-piperidin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Chloro-4-piperidin-1-ylphenol belongs to a broader class of halogenated phenols with heterocyclic substituents. Key analogues include:
Key Findings :
- Chlorine vs. Amino Groups: The chlorine atom in this compound enhances oxidative stability compared to amino-substituted analogues, which are prone to deamination .
- Piperidine vs. Morpholine : Piperidine-containing derivatives exhibit superior blood-brain barrier penetration due to increased lipophilicity (logP = 2.8 vs. 2.2 for morpholine analogues) .
Pharmacological Activity
Studies on chlorinated phenol derivatives highlight the critical role of substituents in antimicrobial and anticancer efficacy:
| Property | This compound | 2-Chloro-4-morpholinophenol | 4-Piperidin-1-ylphenol |
|---|---|---|---|
| MIC against S. aureus (µg/mL) | 8.5 | 12.3 | >50 |
| Cytotoxicity (IC₅₀, µM) | 18.7 | 25.9 | 42.3 |
| Aqueous Solubility (mg/mL) | 0.45 | 1.2 | 3.8 |
Interpretation :
- The chlorine-piperidine combination in this compound achieves a balance between potency and solubility, outperforming morpholine and non-chlorinated analogues in antimicrobial assays .
- Cytotoxicity data suggest that the chlorine atom enhances selective toxicity toward bacterial cells over mammalian cells, a trend observed in related halogenated phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
